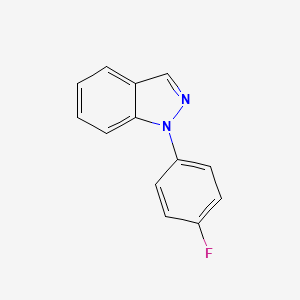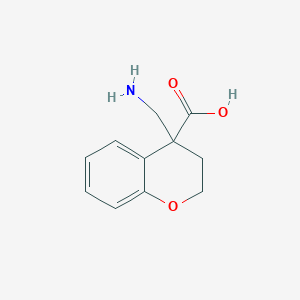
4-(Aminomethyl)chroman-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)chroman-4-carbonsäure ist eine Verbindung, die zur Klasse der Chromanderivate gehört. Chromanderivate sind bekannt für ihre vielfältigen biologischen und pharmazeutischen Aktivitäten. Die Struktur von 4-(Aminomethyl)chroman-4-carbonsäure besteht aus einem Chromanringsystem mit einer Aminomethylgruppe und einer Carbonsäuregruppe, die an der 4-Position gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Aminomethyl)chroman-4-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Pechmann-Kondensation von substituierten Phenolen mit Zimtsäure in Polyphosphorsäure. Die Reaktionsmischungen werden unter Erwärmung in einem Wasserbad bei 75–80 °C 1–1,5 Stunden gerührt . Ein weiteres Verfahren beinhaltet die Michael-Addition von Acrylnitril an Phenole in Gegenwart von Kaliumcarbonat in tert-Butylalkohol unter Rückflussbedingungen, gefolgt von der Cyclisierung der resultierenden 3-Aryloxypropanitrile in Trifluoressigsäure in Gegenwart von Trifluormethansulfonsäure .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-(Aminomethyl)chroman-4-carbonsäure beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren verwenden häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen zu kontrollieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(Aminomethyl)chroman-4-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise zu Carbonsäuren oder Ketonen führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)chroman-4-carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:
Wirkmechanismus
Der Wirkmechanismus von 4-(Aminomethyl)chroman-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet, deren Aktivität moduliert und verschiedene zelluläre Prozesse beeinflusst. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an Entzündungen oder Krebsentwicklung beteiligt sind, hemmen, was zu einer Reduzierung der Entzündung oder des Tumorwachstums führt .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)chroman-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)chroman-4-carboxylic acid has a wide range of scientific research applications in various fields:
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)chroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth .
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)chroman-4-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Chroman-4-on-Derivate: Diese Verbindungen teilen eine ähnliche Chromanringstruktur, unterscheiden sich aber in den an den Ring gebundenen funktionellen Gruppen.
Flavanone: Diese Verbindungen haben eine ähnliche Kernstruktur, unterscheiden sich aber in der Position und Art der Substituenten.
Isoflavone: Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in der Anordnung der aromatischen Ringe.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-7-11(10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14) |
InChI-Schlüssel |
CCYDAVNOVFDVLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C1(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


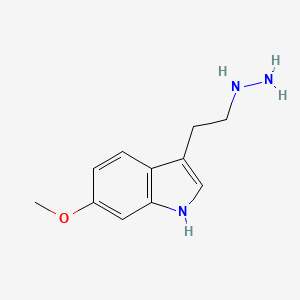
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
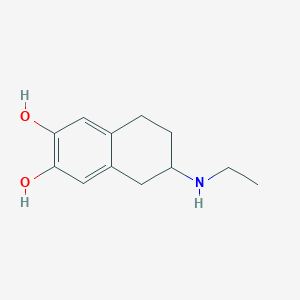
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)
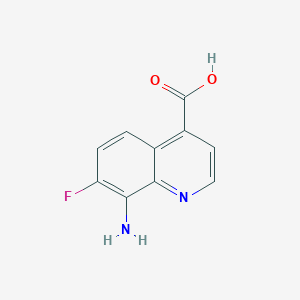

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
